(9-Oxo-9H-acridin-10-yl)-acetic acid cyclohexylcarbamoylmethyl ester
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Overview
Description
(9-Oxo-9H-acridin-10-yl)-acetic acid cyclohexylcarbamoylmethyl ester is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Oxo-9H-acridin-10-yl)-acetic acid cyclohexylcarbamoylmethyl ester typically involves multiple steps, starting from the acridine core. One common method involves the acylation of acridine with acetic acid derivatives, followed by esterification with cyclohexylcarbamoylmethyl alcohol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the acylation and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(9-Oxo-9H-acridin-10-yl)-acetic acid cyclohexylcarbamoylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbamoyl groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (9-Oxo-9H-acridin-10-yl)-acetic acid cyclohexylcarbamoylmethyl ester is used as a precursor for the synthesis of various acridine-based compounds. It serves as an intermediate in the development of new materials with unique optical and electronic properties.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. Acridine derivatives are known to intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Medicine
Medically, this compound is investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors, which are used in textiles, inks, and coatings.
Mechanism of Action
The mechanism of action of (9-Oxo-9H-acridin-10-yl)-acetic acid cyclohexylcarbamoylmethyl ester involves its interaction with biological macromolecules such as DNA and proteins. The acridine moiety intercalates with DNA, disrupting the double helix structure and inhibiting replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
9-Carboxyacridine: Known for its anticancer properties.
9-Methylacridine: Used in the synthesis of dyes and pigments.
9-Aminoacridine: Investigated for its antimicrobial and anticancer activities.
Uniqueness
(9-Oxo-9H-acridin-10-yl)-acetic acid cyclohexylcarbamoylmethyl ester stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[2-(cyclohexylamino)-2-oxoethyl] 2-(9-oxoacridin-10-yl)acetate |
InChI |
InChI=1S/C23H24N2O4/c26-21(24-16-8-2-1-3-9-16)15-29-22(27)14-25-19-12-6-4-10-17(19)23(28)18-11-5-7-13-20(18)25/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,24,26) |
InChI Key |
PYAMVIHWDVRYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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